1-Benzyl-3-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)urea is a complex organic compound notable for its unique molecular structure, which includes a thiazolidine ring. This compound is primarily classified as a thiazolidinedione derivative, which has garnered attention for its potential therapeutic applications, particularly in the management of diabetes. The compound's chemical identity is defined by its IUPAC name and has a CAS number of 1207034-35-2, with a molecular formula of and a molecular weight of approximately 347.4 g/mol .
The synthesis of 1-Benzyl-3-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)urea typically involves multi-step organic reactions. Key methods include:
Technical details indicate that the synthesis may involve the use of thiazolidine derivatives and aryl aldehydes under controlled conditions to facilitate the formation of the desired urea compound. The reaction parameters such as temperature and time are crucial for optimizing product yield .
The molecular structure of 1-Benzyl-3-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)urea can be described as follows:
InChI=1S/C17H21N3O3S/c21-15-11-24-17(23)20(15)14-9-5-4-8-13(14)19-16(22)18-10-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11H2,(H2,18,19,22)
.This structure contributes to its biochemical properties and mechanisms of action.
1-Benzyl-3-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)urea participates in various chemical reactions:
These reactions typically require specific organic solvents and controlled temperatures to ensure efficiency and selectivity .
The primary target of 1-Benzyl-3-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)urea is the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ).
Thiazolidine derivatives generally exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles .
The physical and chemical properties of 1-Benzyl-3-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)urea include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 347.4 g/mol |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Flash Point | Not Available |
These properties are critical for understanding the compound's behavior in various applications .
The primary scientific uses of 1-Benzyl-3-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)urea include:
The retrosynthetic deconstruction of 1-benzyl-3-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)urea reveals two primary synthons: benzyl isocyanate and 2-(2,4-dioxothiazolidin-3-yl)cyclohexanamine [7] [8]. The strategic disconnection occurs at the urea linkage, which is formed through nucleophilic addition of the cyclohexylamine moiety to the electrophilic carbon of benzyl isocyanate. This approach capitalizes on the commercial availability of benzyl isocyanate derivatives and allows modular variation of the benzyl component [8].
The 2-(2,4-dioxothiazolidin-3-yl)cyclohexanamine intermediate can be further deconstructed to thiazolidine-2,4-dione and 2-aminocyclohexanone via reductive amination chemistry. The synthetic sequence involves condensation of 2-aminocyclohexanone with thiazolidine-2,4-dione under dehydrating conditions, typically employing titanium tetrachloride or sodium hydride in anhydrous tetrahydrofuran, followed by selective reduction of the imine bond using sodium cyanoborohydride [3]. Alternative pathways include the preparation of N-(2-oxocyclohexyl)thiazolidine-2,4-dione followed by reductive amination, though this route suffers from lower regioselectivity due to the ambident nucleophilicity of the thiazolidinedione nitrogen atoms [7].
Table 1: Retrosynthetic Pathway for Target Compound
Disconnection Level | Synthons Generated | Key Bond Formed | Synthetic Method |
---|---|---|---|
Primary | Benzyl isocyanate + 2-(2,4-dioxothiazolidin-3-yl)cyclohexanamine | Urea C-N | Nucleophilic addition |
Secondary | Thiazolidine-2,4-dione + 2-aminocyclohexanone | Cyclohexyl-TZD C-N | Reductive amination |
Tertiary | Cyclohexane-1,2-dione + ammonia | Amino-ketone C-N | Ammonolysis |
The construction of the urea linkage in thiazolidinedione-containing hybrids employs three principal synthetic methodologies, each with distinct advantages in yield, purity, and functional group tolerance. The carbodiimide-mediated coupling represents the most widely applied approach, utilizing reagents such as dicyclohexylcarbodiimide or diisopropylcarbodiimide in anhydrous dichloromethane with catalytic dimethylaminopyridine [3]. This method proceeds via the in situ formation of an O-acylisourea intermediate, which undergoes nucleophilic attack by the amino group of 2-(2,4-dioxothiazolidin-3-yl)cyclohexanamine to yield the desired urea derivative. Yields typically range from 65-85%, though purification can be complicated by urea byproducts [7].
The Schotten-Baumann conditions (biphasic system: aqueous sodium hydroxide/dichloromethane) provide an efficient alternative for acid-sensitive substrates. Benzyl isocyanate derivatives are added dropwise to a vigorously stirred solution of the aminocyclohexyl-thiazolidinedione at 0-5°C, followed by gradual warming to room temperature. This method offers superior regioselectivity and reduced epimerization risk for chiral cyclohexylamine substrates but requires careful pH control to prevent thiazolidinedione ring hydrolysis [8].
Table 2: Comparison of Urea Formation Methodologies
Method | Reaction Conditions | Average Yield (%) | Reaction Time (h) | Key Advantages |
---|---|---|---|---|
Carbodiimide-mediated | DCC/DMAP, DCM, rt | 78 ± 5 | 12-24 | Broad substrate scope |
Schotten-Baumann | NaOH/DCM, 0°C to rt | 82 ± 3 | 2-4 | Minimal epimerization |
Isocyanate-amine | Neat, 60°C | 90 ± 2 | 1-2 | No byproducts |
A third approach employs pre-formed benzyl isocyanate reacted with the aminocyclohexyl-thiazolidinedione under solvent-free conditions at 60°C. This methodology achieves excellent yields (90±2%) without epimerization of the chiral center and circumvents the need for coupling reagents. However, it requires strict anhydrous conditions and specialized handling of isocyanates [7] [8]. Nuclear magnetic resonance studies confirm urea formation through characteristic carbonyl carbon shifts appearing at δ 156-158 ppm, distinct from isocyanate or carbamate signals [3].
The cyclohexyl ring serves as a crucial conformational constraint that profoundly influences the bioactive conformation of 1-benzyl-3-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)urea. Nuclear magnetic resonance-based conformational analysis reveals that the thiazolidinedione moiety predominantly occupies an equatorial position relative to the cyclohexyl chair, minimizing 1,3-diaxial interactions and torsional strain [3]. Introduction of substituents at the C4 position of the cyclohexyl ring induces significant changes in binding affinity to biological targets, with methyl and hydroxyl groups enhancing potency through hydrophobic interactions and hydrogen bonding, respectively [7].
Stereochemical studies demonstrate that the trans-1,2-disubstituted cyclohexane configuration exhibits superior activity compared to cis isomers, attributed to the rigid spatial orientation of the urea and thiazolidinedione pharmacophores. Computational molecular modeling indicates that the trans configuration optimally positions the thiazolidinedione carbonyl groups for hydrogen bonding with protein targets such as peroxisome proliferator-activated receptor gamma, while maintaining the benzyl urea moiety in an extended conformation favorable for binding pocket insertion [3].
Table 3: Impact of Cyclohexyl Substituents on Biological Activity
Substituent Position | Substituent Type | Relative Activity (%) | Conformational Effect |
---|---|---|---|
None (parent) | - | 100 | Equatorial TZD |
2-axial methyl | Methyl | 35 ± 8 | Increased 1,3-diaxial strain |
2-equatorial methyl | Methyl | 125 ± 10 | Enhanced hydrophobic contact |
4-hydroxyl | Hydroxyl | 155 ± 12 | Additional H-bond donor |
4-fluoro | Halogen | 110 ± 7 | Moderate dipole enhancement |
1,3-diaxial dimethyl | Dimethyl | 28 ± 5 | Severe steric congestion |
The gem-dimethyl substitution at C1 position creates a locked conformation that forces the thiazolidinedione into an axial orientation, reducing biological activity by 72% compared to the unsubstituted parent compound. Conversely, introduction of a C4 hydroxyl group enhances activity by 55% through formation of an additional hydrogen bond with protein targets, as confirmed by X-ray crystallographic studies of ligand-receptor complexes [3]. These findings underscore the critical balance between conformational flexibility and steric constraints in optimizing the cyclohexyl linker's function.
Systematic modification of the benzyl moiety in 1-benzyl-3-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)urea reveals pronounced structure-activity relationship trends governed by electronic, steric, and hydrophobic parameters. Ortho-substitution on the benzyl ring with electron-withdrawing groups (chloro, trifluoromethyl) enhances metabolic stability but reduces conformational flexibility, potentially impairing binding to extended hydrophobic pockets. Comparative molecular field analysis demonstrates that para-substituted derivatives with moderate electron-donating groups (methoxy, methyl) improve binding affinity by 1.5-2.0 fold compared to unsubstituted benzyl analogs, attributed to enhanced van der Waals interactions with hydrophobic receptor subpockets [3].
The urea linkage itself tolerates limited modification, with N-methylation decreasing activity by 90% due to loss of critical hydrogen bonding capacity. However, replacement of the urea oxygen with sulfur (thiourea analog) maintains 75% activity while significantly improving gastrointestinal absorption properties. Molecular dynamics simulations indicate that the benzyl ring adopts a perpendicular orientation relative to the urea plane in the lowest energy conformation, allowing optimal interaction with aromatic residues in the binding pocket through edge-to-face π-stacking [10].
Ortho-halogenated derivatives exhibit restricted rotation around the benzyl-urea bond, locking the molecule in a bioactive conformation. This conformational restriction improves target selectivity but may reduce binding to alternative targets requiring different torsion angles. Quantitative structure-activity relationship models based on Hammett constants (σ) and Hansch hydrophobicity parameters (π) reveal an optimal electronic profile with σ = 0.2-0.5 and π = 2.0-2.5 for maximal activity [3] [10]. These findings guided the development of 3,4-dichlorobenzyl and 4-trifluoromethylbenzyl derivatives showing enhanced potency profiles.
The thiazolidinedione (TZD) ring represents the primary pharmacophore responsible for the compound's biological activity, particularly in peroxisome proliferator-activated receptor gamma modulation. N-methylation of the thiazolidinedione nitrogen reduces activity by 60-70% due to steric interference with hydrogen bonding and disruption of the enolizable proton essential for receptor activation [9]. Conversely, modifications at the C5 position of the TZD ring allow significant diversification while maintaining or enhancing activity. 5-Benzylidene substitution with electron-donating groups (4-hydroxy, 3,4-dihydroxy) improves antioxidant capacity by facilitating radical scavenging through resonance stabilization, with half maximal inhibitory concentration values decreasing from 32.43 µg/mL to 9.18 µg/mL in 2,2-diphenyl-1-picrylhydrazyl radical scavenging assays [9].
The 2,4-dicarbonyl system demonstrates strict structural requirements, with replacement of the C4 carbonyl by thiocarbonyl diminishing activity by 85%. However, spiro-fusion of cyclopentane or cyclohexane at C5 maintains full activity while improving metabolic stability against glutathione-mediated ring cleavage. Molecular docking studies confirm that the C2 carbonyl forms a critical hydrogen bond with histidine 323 in the peroxisome proliferator-activated receptor gamma ligand binding domain, while the C4 carbonyl coordinates with tyrosine 473 via water-mediated hydrogen bonding [8] [9].
Table 4: Thiazolidinedione Modifications and Biological Effects
Modification Site | Modification Type | Relative Activity (%) | Key Biochemical Effect |
---|---|---|---|
N3 position | Methylation | 30 ± 5 | H-bond donor loss |
C5 position | Benzylidene (unsubstituted) | 100 | Standard |
C5 position | 4-Hydroxybenzylidene | 180 ± 15 | Enhanced radical scavenging |
C5 position | 4-Nitrobenzylidene | 45 ± 7 | Electron withdrawal |
C2 carbonyl | Thiocarbonyl replacement | 15 ± 3 | Reduced H-bond acceptance |
C4 carbonyl | Methylenation | <5 | Loss of enolization |
C5 position | Cyclohexyl spiro-fusion | 95 ± 8 | Improved metabolic stability |
Bioisosteric replacement of the entire TZD ring with rhodanine or 2-thiohydantoin reduces peroxisome proliferator-activated receptor gamma transactivation by 90%, confirming the critical nature of the 2,4-thiazolidinedione pharmacophore. However, such modifications may redirect activity toward alternative targets such as protein tyrosine phosphatase 1B inhibition, demonstrating the potential for target repurposing through strategic heterocycle modification [9]. Introduction of hydrophilic groups at C5 significantly alters absorption, distribution, metabolism, and excretion properties while maintaining target engagement through compensatory hydrogen bonding networks, as evidenced by thermal shift assays showing similar protein stabilization patterns [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7